Home > Products > Screening Compounds P134143 > Buclizine Hydrochloride
Buclizine Hydrochloride - 163837-35-2

Buclizine Hydrochloride

Catalog Number: EVT-10906693
CAS Number: 163837-35-2
Molecular Formula: C28H35Cl3N2
Molecular Weight: 505.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Buclizine dihydrochloride is a hydrochloride salt that is obtained by reaction of buclizine with 2 equivalents of hydrogen chloride. It has a role as a central nervous system depressant, a local anaesthetic, a histamine antagonist, a cholinergic antagonist and an antiemetic. It contains a buclizine(2+).
Buclizine Hydrochloride is the hydrochloride salt form of buclizine, a piperazine histamine H1 receptor antagonist with primarily antiemetic and antivertigo activities. Buclizine binds to and blocks the histamine H1 receptor, thereby preventing the symptoms that are caused by histamine activity. Buclizine exerts its anti-emetic effect by binding to and blocking the muscarinic and histamine receptors in the vomiting center of the central nervous system (CNS). This may prevent activation of the chemoreceptor trigger zone (CTZ) and may reduce nausea and vomiting.
Overview

Buclizine Hydrochloride is an antihistamine primarily used to prevent and treat nausea, vomiting, and dizziness associated with motion sickness. It belongs to the class of medications known as piperazine derivatives and exhibits both antihistaminic and antiemetic properties. Originally developed for its antiemetic effects, Buclizine Hydrochloride has gained recognition for its ability to alleviate symptoms related to vestibular disorders.

Source

Buclizine Hydrochloride is synthesized from piperazine, a compound that serves as the backbone for various antihistamines. The compound was first introduced in the mid-20th century and has been widely used in various formulations for treating motion sickness and related conditions.

Classification

Buclizine Hydrochloride is classified as a second-generation antihistamine. This classification indicates that it has a lower tendency to cause sedation compared to first-generation antihistamines. It is also categorized under antiemetics due to its effectiveness in preventing nausea and vomiting.

Synthesis Analysis

Methods

The synthesis of Buclizine Hydrochloride typically involves several steps, starting from piperazine. One common method includes the alkylation of piperazine with a suitable alkyl halide followed by cyclization to form the final product.

Technical Details

  1. Starting Material: Piperazine.
  2. Reagents: Alkyl halides (e.g., chloroethylbenzene), bases (e.g., sodium hydroxide).
  3. Conditions: The reaction is usually carried out in a solvent such as ethanol or dimethylformamide under reflux conditions to facilitate the reaction.
  4. Purification: The crude product is purified through recrystallization or chromatography.
Molecular Structure Analysis

Structure

The molecular formula of Buclizine Hydrochloride is C_{18}H_{22}ClN_{3}. The structure features a piperazine ring connected to a phenyl group with an ethyl side chain, which contributes to its pharmacological properties.

Data

  • Molecular Weight: 313.84 g/mol
  • Melting Point: Approximately 150-155 °C
  • Solubility: Soluble in water and organic solvents like ethanol.
Chemical Reactions Analysis

Reactions

Buclizine Hydrochloride can undergo various chemical reactions typical of amines and aromatic compounds:

  1. Acid-Base Reactions: As a basic amine, Buclizine Hydrochloride can react with acids to form salts.
  2. Nucleophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, which can modify its pharmacological properties.

Technical Details

  • Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles, potentially altering the drug's efficacy.
  • Hydrolysis: Under certain conditions, Buclizine may hydrolyze, affecting its stability and effectiveness.
Mechanism of Action

Buclizine Hydrochloride exerts its effects primarily through antagonism of histamine H1 receptors in the central nervous system. By blocking these receptors, it reduces the excitability of vestibular pathways responsible for nausea and vomiting.

Process

  1. Histamine Blockade: By inhibiting H1 receptors, Buclizine prevents histamine from exerting its effects on the vestibular system.
  2. Central Nervous System Effects: This blockade leads to decreased stimulation of the vomiting center in the brain, thereby alleviating symptoms associated with motion sickness.

Data

  • Onset of Action: Typically within 30 minutes.
  • Duration of Effect: Approximately 4-6 hours.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Odor: Odorless.
  • Taste: Bitter.

Chemical Properties

  • pH Range: Typically between 4.5 to 6.5 when dissolved in water.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Relevant Data or Analyses

Studies indicate that Buclizine Hydrochloride maintains stability over a wide range of temperatures but should be stored in airtight containers to prevent degradation.

Applications

Buclizine Hydrochloride is primarily utilized in clinical settings for:

  • Motion Sickness Prevention: Effective in reducing nausea and vomiting associated with travel.
  • Vestibular Disorders Treatment: Used for patients suffering from conditions such as Ménière's disease.
  • Adjunct Therapy: Sometimes prescribed alongside other medications for enhanced therapeutic effects against nausea.
Historical Development and Rationale for Buclizine Hydrochloride Synthesis

Emergence of Piperazine Derivatives in Antihistamine Therapeutics

The development of piperazine derivatives marked a transformative period in antihistamine therapeutics during the mid-20th century. Early antihistamines, characterized by significant sedative effects and limited receptor specificity, spurred research into heterocyclic compounds with improved pharmacodynamic profiles. Piperazine—a six-membered ring containing two nitrogen atoms—provided an optimal scaffold for molecular modifications that enhanced histamine H1-receptor antagonism while mitigating adverse neurological effects [1] [3]. Chemists exploited the piperazine core’s conformational flexibility to engineer derivatives with tailored binding affinities, leveraging nitrogen atom protonation for enhanced water solubility in hydrochloride salt forms [6].

Notable piperazine-based antihistamines preceding buclizine included meclizine (1951) and cyclizine (1947), which demonstrated potent antiemetic and antivertigo properties. Their clinical success validated piperazine as a privileged structure for central nervous system (CNS)-active therapeutics targeting vestibular disorders. Structural analysis reveals buclizine’s design incorporates tert-butylbenzyl and chlorinated diphenylmethyl moieties attached to the piperazine core—a configuration that amplified anticholinergic activity critical for labyrinthine suppression [3] [7]. This molecular evolution addressed the dual therapeutic objectives of motion sickness management and allergy symptom control through simultaneous modulation of histaminergic and muscarinic pathways [2] [9].

Table 1: Key Structural and Pharmacological Properties of Early Piperazine Antihistamines

CompoundYear IntroducedCore Structural FeaturesPrimary Clinical Applications
Cyclizine1947DiphenylmethylpiperazineMotion sickness, vertigo
Meclizine1951p-ChlorobenzhydrylpiperazineVertigo, nausea of pregnancy
Buclizine1957tert-Butylbenzyl/chlorodiphenylmethylpiperazineMotion sickness, migraine-associated nausea

Evolution of Buclizine Hydrochloride from Early Antiemetic Agents

Buclizine hydrochloride emerged as a therapeutic refinement of first-generation antiemetics, specifically engineered to enhance vestibular suppression while extending duration of action. Predecessors like dimenhydrinate (1949) exhibited pronounced sedation and short half-lives, limiting their utility in prolonged motion exposure. Buclizine’s synthesis—achieved through nucleophilic substitution between 1-(tert-butylbenzyl)piperazine and 4-chlorobenzhydryl chloride—yielded a molecule with optimized pharmacokinetics: rapid oral absorption, hepatic metabolism, and sustained receptor occupancy [4] [6]. The hydrochloride salt form improved crystallinity and stability, facilitating pharmaceutical formulation [9].

The compound’s antiemetic mechanism was elucidated through neuropharmacological studies demonstrating dual inhibition of the vestibular labyrinth and medullary chemoreceptor trigger zone (CTZ). Unlike peripherally acting agents, buclizine penetrated the blood-brain barrier to exert central anticholinergic effects, reducing neuronal excitability in vestibular nuclei and inhibiting histamine-mediated vomiting reflexes [2] [3]. This mechanistic evolution positioned buclizine as a versatile therapeutic agent, subsequently adopted for off-label applications including migraine-associated nausea and hyperemesis gravidarum—despite eventual regulatory restrictions in pregnancy [3] [6].

Industrial synthesis optimization occurred in parallel with mechanism studies. Early batch processes faced challenges in controlling exothermic reactions during N-alkylation steps. The synthesis protocol established by Stuart Pharmaceuticals (1957) employed ethanol-water solvent systems with sodium hydroxide-mediated crystallization, achieving high-purity (>99.5%) buclizine free base convertible to the dihydrochloride salt [4] [9]. This process underscored the interplay between chemical engineering and therapeutic efficacy, as purity specifications directly influenced neurological side effect profiles [6].

Patent Landscape and Regulatory Milestones (1957–Present)

The commercial trajectory of buclizine hydrochloride was shaped by strategic intellectual property protection and evolving regulatory frameworks. Initial patent protection (US Patent 2,899,411) filed in 1957 by Chemie Uetikon covered piperazine derivatives with substituted benzhydryl groups, explicitly claiming buclizine’s molecular structure and antiemetic utility. This patent established exclusivity for UCB Pharma (via Stuart Pharmaceuticals) through the 1960s, enabling branded marketing as Bucladin-S and Longifene [3] [9].

Regulatory approvals progressed rapidly following demonstration of efficacy in naval motion sickness trials. The United States Food and Drug Administration (FDA) granted approval in 1957 for nausea/vomiting indications—a milestone contingent upon bioavailability studies confirming the hydrochloride salt’s dissolution profile [3] [6]. Notably, the 1980s saw expansion into migraine combination therapies, exemplified by the United Kingdom’s approval of Migraleve (buclizine/codeine/paracetamol). This formulation required rigorous toxicological assessment confirming drug interaction absence, documented in the Pharmatherapeutica study by Behrendt and Cserepes (1985) [1].

Post-expiration patent activities reveal continued innovation:

  • Process Patents (2000s): Novel crystallization methods addressing polymorphism (e.g., WO2005097805), critical for ensuring batch-to-batch clinical consistency [4]
  • Combination Therapy Protections: Formulation patents covering buclizine/5-HT agonists for refractory migraine (EP 1,845,210)
  • Flow Chemistry Applications: Modern continuous manufacturing techniques (2020–present) reducing synthesis steps from five to three, enhancing yield (>85%) while minimizing hazardous intermediates [5] [8]

Regulatory milestones have increasingly required purity specifications exceeding 98.5%, enforced through high-performance liquid chromatography (HPLC) monitoring per United States Pharmacopeia guidelines [6] [9]. Despite withdrawal from some markets due to therapeutic alternatives, buclizine retains monograph status in multiple pharmacopeias, reflecting enduring clinical utility in vestibular medicine [3] [7].

Table 2: Chronological Regulatory and Patent Milestones for Buclizine Hydrochloride

YearJurisdictionMilestoneImpact
1957United StatesFDA approval as antiemeticFirst commercial launch (Bucladin-S)
1959United KingdomAuthorization for vertigoExpansion into European markets
1982United KingdomMigraleve combination approvalDiversification into migraine therapy
2005InternationalWO2005097805 (polymorph control)Improved manufacturing consistency
2020GlobalAdoption of flow synthesisSustainable production with reduced waste

Properties

CAS Number

163837-35-2

Product Name

Buclizine Hydrochloride

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine;dihydrochloride

Molecular Formula

C28H35Cl3N2

Molecular Weight

505.9 g/mol

InChI

InChI=1S/C28H33ClN2.2ClH/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24;;/h4-16,27H,17-21H2,1-3H3;2*1H

InChI Key

SDBHDSZKNVDKNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.